An In-Depth Technical Guide to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: Properties, Synthesis, and Therapeutic Potential
Foreword
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The title compound, Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, exemplifies this approach, merging the metabolic stability and unique conformational properties of a cyclopropyl group with the potent electronic and hydrogen-bonding capabilities of a methanesulfonyl-aniline scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive technical overview of this promising molecule. We will move beyond a simple recitation of facts to explore the causality behind its properties and the strategic considerations for its synthesis and potential application, grounding our discussion in established scientific principles and methodologies.
Core Physicochemical & Structural Profile
A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, permeability, and metabolic fate, which are critical for bioavailability and efficacy.
Key Property Data
The essential physicochemical data for Cyclopropyl-(4-methanesulfonyl-phenyl)-amine are summarized below. This information is crucial for designing formulation strategies, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, and establishing analytical protocols.
| Property | Value | Data Source |
| IUPAC Name | N-cyclopropyl-4-(methylsulfonyl)aniline | PubChem[1] |
| Synonyms | 4-(Methylsulfonyl)aniline, N-cyclopropyl- | - |
| Molecular Formula | C₁₀H₁₃NO₂S | PubChem[1] |
| Molecular Weight | 211.28 g/mol | PubChem[1] |
| CAS Number | 515252-42-3 | - |
| Appearance | White to off-white crystalline solid (Predicted) | - |
| Melting Point | 135-139 °C (for parent 4-(Methylsulfonyl)aniline) | TCI |
| LogP (Predicted) | ~1.5 - 2.5 | - |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 (2 from sulfonyl, 1 from amine) | PubChem[1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | - |
Note: Some properties are predicted or inferred from the parent aniline due to limited experimental data on the N-cyclopropyl derivative.
Structural Rationale
The structure is a synergistic fusion of two key pharmacophores:
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The Cyclopropyl Ring : This small, strained ring is not merely an alkyl substituent. Its unique sp²-hybridized character and rigid conformation can enhance binding to biological targets by locking the molecule into a favorable orientation.[2] It often serves as a "metabolic shield," protecting adjacent groups from enzymatic degradation (e.g., by cytochrome P450 enzymes) and can improve membrane permeability.[2]
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The 4-Methanesulfonyl Aniline Moiety : The sulfonylaniline motif is a privileged structure in medicinal chemistry.[3] The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This feature is critical for anchoring the molecule within the active sites of enzymes, particularly kinases. The aniline nitrogen provides a crucial hydrogen bond donor and a vector for further chemical modification.[3][4]
Synthesis Pathway: Palladium-Catalyzed C-N Cross-Coupling
The creation of the aryl-amine bond is the key synthetic challenge. While classical methods exist, they often suffer from harsh conditions and limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as the gold standard for this transformation due to its high efficiency, functional group tolerance, and relatively mild conditions.[5][6]
Recommended Protocol: Buchwald-Hartwig Amination
Causality of Protocol Choices:
-
Catalyst System : A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or a biarylphosphine) is chosen. The bulky, electron-rich ligand is essential; it promotes the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[5][7]
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is used. Its role is to deprotonate the amine, forming the active palladium-amido intermediate required for the coupling.
-
Solvent & Atmosphere : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst deactivation. The reaction is run under an inert atmosphere (argon or nitrogen) to protect the sensitive Pd(0) catalyst from oxidation.
Experimental Workflow Diagram:
Caption: High-level workflow for the Buchwald-Hartwig synthesis.
Step-by-Step Methodology:
-
Vessel Preparation : An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Charging : To the flask, add 4-bromo(methylsulfonyl)benzene (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq), and Xantphos (0.02-0.04 eq).
-
Solvent and Amine Addition : Add anhydrous toluene via syringe, followed by cyclopropylamine (1.2-1.5 eq). The flask is sealed.
-
Reaction Execution : The mixture is heated in an oil bath to 90-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Aqueous Workup : After cooling to room temperature, the reaction is carefully quenched with water. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Isolation : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification : The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Cyclopropyl-(4-methanesulfonyl-phenyl)-amine.
-
Characterization : The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Therapeutic Rationale
While specific clinical data for this exact molecule is limited, its structure strongly suggests potential as a modulator of intracellular signaling pathways, particularly as a kinase inhibitor .
Hypothesized Mechanism of Action: Kinase Inhibition
Many FDA-approved kinase inhibitors utilize a similar N-aryl scaffold to interact with the ATP-binding site of protein kinases.
-
Hinge-Binding : The aniline N-H group can act as a hydrogen bond donor, while one of the sulfonyl oxygens can act as an acceptor. This pattern is ideal for forming two key hydrogen bonds with the "hinge region" of a kinase active site, a common anchoring point for Type I and Type II inhibitors.
-
Hydrophobic Pocket Interaction : The cyclopropyl group is perfectly sized to fit into small, hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and selectivity.
-
Gatekeeper Residue Interaction : The overall electronics and sterics of the molecule will determine its selectivity profile, particularly its ability to accommodate the "gatekeeper" residue, which varies among different kinases and is a primary determinant of inhibitor specificity.
Logical Pathway Diagram: Hypothesized Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by the title compound.
Authoritative Summary & Future Outlook
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is a synthetically accessible molecule built from high-value pharmacophores. Its properties suggest it is a prime candidate for inclusion in screening libraries for kinase inhibitor discovery programs, particularly in oncology and immunology.
Future work should focus on:
-
Broad Kinase Profiling : Screening the compound against a large panel of kinases to identify primary targets and assess selectivity.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogues to probe the importance of the cyclopropyl group and explore substitutions on the aniline ring to optimize potency and drug-like properties.
-
In Vitro ADME/Tox Profiling : Experimentally determining solubility, metabolic stability, and cytotoxicity to validate its potential as a drug lead.
This guide provides the foundational knowledge for any research team to confidently begin work with this compelling chemical entity.
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